molecular formula C16H22N2O2 B2642105 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide CAS No. 941978-53-6

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide

Cat. No. B2642105
CAS RN: 941978-53-6
M. Wt: 274.364
InChI Key: QSBBRFVUJGMBTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” has been described in the literature . The synthesis often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been shown to retain potent fXa binding activity .


Molecular Structure Analysis

The molecular structure of “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” is based on a piperidine nucleus, which is a common feature in many pharmaceutical compounds . The piperidine ring is a key structural feature that contributes to the biological activity of these compounds .

Scientific Research Applications

Chemical Synthesis and Drug Development

Research in chemical synthesis focuses on developing efficient, stereoselective processes for preparing key intermediates for pharmaceutical applications. For example, a study described the synthesis of a key intermediate used in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, through a process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Pharmacological Activities

Several studies have focused on the pharmacological properties of compounds with structural similarities, investigating their potential as therapeutic agents. For instance, research on the neurotoxin N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolites provides insights into the mechanisms of neurodegenerative diseases and potential therapeutic interventions (Javitch et al., 1985). Another study on novel triazole derivatives demonstrated antimicrobial activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for mycobacterial infections (Boechat et al., 2011).

Potential Therapeutic Applications

Research also explores the therapeutic applications of similar compounds, including their use as antiparkinsonian drugs, anticonvulsants, and in cancer therapy. For example, derivatives of gamma-aminobutyric acid (GABA) and gamma-aminobutyramide have been studied for their anticonvulsant activities and GABA mimetic effects, indicating potential applications in treating neurological disorders (Kaplan et al., 1980).

Mechanism of Action

While the specific mechanism of action for “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” is not explicitly stated in the literature, compounds with a similar structure, such as apixaban, have been shown to act as direct inhibitors of activated factor X (FXa) . They inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro .

Future Directions

The piperidine nucleus, a key structural feature in “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-7-8-14(12(3)10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBRFVUJGMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide

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